molecular formula C9H6FIO B11846162 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one

6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one

Cat. No.: B11846162
M. Wt: 276.05 g/mol
InChI Key: VWXXZGKPJGOTQO-UHFFFAOYSA-N
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Description

6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H6FIO. It belongs to the class of indenones, which are bicyclic compounds containing a benzene ring fused to a cyclopentene ring. The presence of both fluorine and iodine atoms in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the indanone core, followed by the introduction of fluorine and iodine substituents. For example, the synthesis might begin with the cyclization of a suitable precursor, such as 4-nitro-3-phenylbutanoic acid, to form nitromethylindanone. This intermediate can then be reduced and further functionalized to introduce the fluorine and iodine atoms .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.

Scientific Research Applications

6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biological assays to study the interaction of small molecules with biological targets.

    Industrial Applications: The compound is also used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary, but typically include interactions with key amino acid residues in the target protein, leading to changes in its conformation and activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2,3-dihydro-1H-inden-1-one
  • 6-Bromo-2,3-dihydro-1H-inden-1-one
  • 6-Methoxy-2,3-dihydro-1H-inden-1-one
  • 6-Chloro-2,3-dihydro-1H-inden-1-one

Uniqueness

6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one is unique due to the simultaneous presence of both fluorine and iodine atoms. This dual halogenation can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H6FIO

Molecular Weight

276.05 g/mol

IUPAC Name

6-fluoro-5-iodo-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H6FIO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2H2

InChI Key

VWXXZGKPJGOTQO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)I)F

Origin of Product

United States

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